molecular formula C9H9NO6 B1196508 Stizolobinate

Stizolobinate

Cat. No. B1196508
M. Wt: 227.17 g/mol
InChI Key: GHFJNBYZGVNAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stizolobinate is a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Neurotransmitter Antagonism

Stizolobic acid and stizolobinic acid, derived from Stizolobium hassjoo, act as competitive antagonists of the quisqualate-type receptor, a neurotransmitter receptor. In studies on the crayfish neuromuscular junction, these compounds were found to reduce responses to glutamate and quisqualate in a competitive manner without affecting other neurotransmitter responses (Shinozaki & Ishida, 1988).

Biosynthesis Studies

Research into the biosynthesis of stizolobinic acid and stizolobic acid in higher plants has been conducted. An enzyme system from Stizolobium hassjoo seedlings was shown to catalyze the conversion of L-dihydroxyphenylalanine into these acids under specific conditions (Saito & Komamine, 1976).

Novel Amino Acid Discovery

Stizolobic acid and stizolobinic acid were discovered as new amino acids in the sap of Stizolobium hassjoo seedlings. Their unique chromatographic properties were identified, differentiating them from known amino acids (Hattori & Komamine, 1959).

Excitatory Neurotransmitter Action

In a study on the isolated spinal cord of newborn rats, stizolobic acid and its derivatives exhibited excitatory actions. This suggests that stizolobic acid may act as a novel excitatory amino acid in mammalian central neurons (Ishida & Shinozaki, 1988).

Formal Total Synthesis

Recent research focused on the formal total synthesis of stizolobinic acid, using an iron carbenoid-based N–H insertion reaction as a key step. This represents a significant advancement in the synthetic approach to producing this non-proteinogenic amino acid (Shinohara et al., 2020).

properties

IUPAC Name

5-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJNBYZGVNAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stizolobinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stizolobinate
Reactant of Route 2
Stizolobinate
Reactant of Route 3
Stizolobinate
Reactant of Route 4
Stizolobinate
Reactant of Route 5
Stizolobinate
Reactant of Route 6
Stizolobinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.